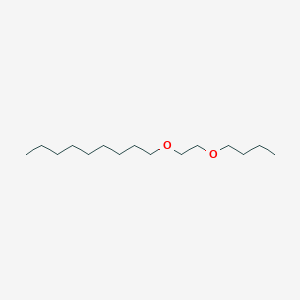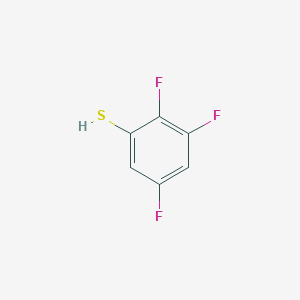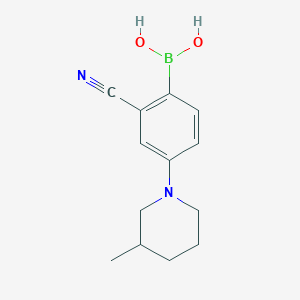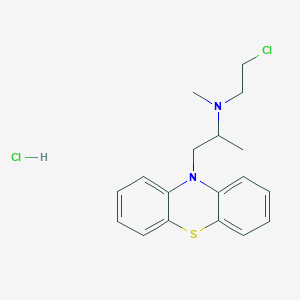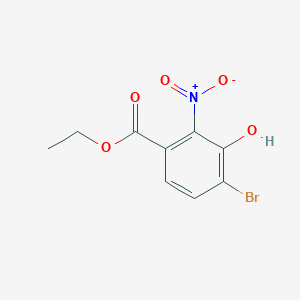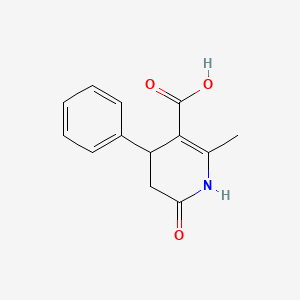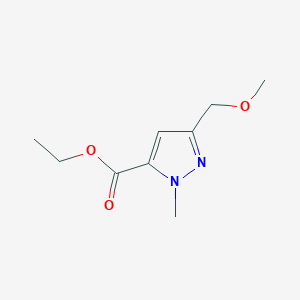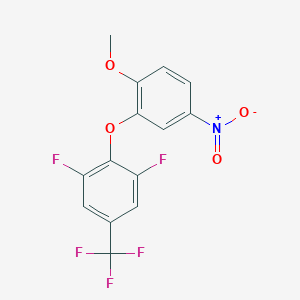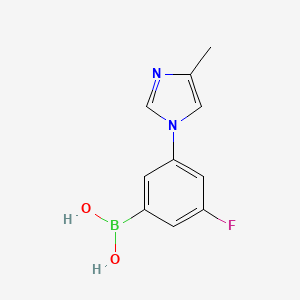
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom, a methyl-substituted imidazole ring, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The boronic acid group can then be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group would yield a phenol derivative, while reduction of the imidazole ring would yield an imidazoline derivative.
Aplicaciones Científicas De Investigación
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition, as it can bind to the active site of enzymes and inhibit their activity. The imidazole ring can also interact with various biological targets, including receptors and enzymes, through hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronate ester: Similar structure but with a boronate ester group instead of a boronic acid group.
Uniqueness
The presence of the fluorine atom and the methyl-substituted imidazole ring in (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid makes it unique compared to other boronic acid derivatives. These structural features can influence its reactivity and binding
Propiedades
Fórmula molecular |
C10H10BFN2O2 |
|---|---|
Peso molecular |
220.01 g/mol |
Nombre IUPAC |
[3-fluoro-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-5-14(6-13-7)10-3-8(11(15)16)2-9(12)4-10/h2-6,15-16H,1H3 |
Clave InChI |
BBKVJHCFMMOHFN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)N2C=C(N=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



